molecular formula C17H11ClF3N5O B2969345 N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide CAS No. 321430-25-5

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide

Cat. No.: B2969345
CAS No.: 321430-25-5
M. Wt: 393.75
InChI Key: KJVWEQXNZASEEY-UHFFFAOYSA-N
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Description

N-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a 4-methyl group, a 4-pyridinyl ring at position 2, and a carboxamide group at position 5 linked to a 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety. This structure combines aromaticity, electronegative substituents (Cl, CF₃), and hydrogen-bonding capacity (carboxamide), making it a candidate for biological activity, particularly in agrochemical or pharmaceutical applications .

Properties

IUPAC Name

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-pyridin-4-ylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N5O/c1-9-12(8-24-14(25-9)10-2-4-22-5-3-10)16(27)26-15-13(18)6-11(7-23-15)17(19,20)21/h2-8H,1H3,(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVWEQXNZASEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinyl Intermediate: The initial step involves the chlorination of 3-chloro-5-(trifluoromethyl)-2-pyridine using a chlorinating agent such as thionyl chloride.

    Coupling with Pyrimidine Derivative: The chlorinated pyridine intermediate is then coupled with a pyrimidine derivative in the presence of a base such as potassium carbonate to form the desired pyrimidinecarboxamide structure.

    Final Functionalization:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine and pyrimidine derivatives.

    Substitution: Formation of substituted pyridine and pyrimidine derivatives with various functional groups.

Scientific Research Applications

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: The compound is explored for its use in the development of advanced materials, including organic semiconductors and polymers.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

Mechanism of Action

The mechanism of action of N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives with Pyridinyl Substituents

  • 5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-pyridinyl)pyrimidine (CAS 344278-11-1) Structure: Lacks the 4-methyl group and carboxamide moiety present in the target compound. Activity: Used in kinase inhibition studies but shows reduced binding affinity compared to carboxamide-containing analogs due to the absence of hydrogen-bonding groups .

Piperazine-Linked Carboxamides

  • 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (CAS 856189-81-6)
    • Structure : Features a piperazine ring instead of a pyrimidine core and a trifluoromethylphenyl group.
    • Activity : Demonstrates fungicidal properties via inhibition of mitochondrial complex II. The piperazine improves solubility but may reduce target specificity compared to the rigid pyrimidine scaffold in the target compound .
    • Key Difference : The pyrimidine core in the target compound likely enhances aromatic stacking interactions in hydrophobic enzyme pockets .

Benzamide-Based Fungicides

  • Fluopyram (N-(2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl)-2-(trifluoromethyl)benzamide) Structure: Benzamide backbone with a pyridinyl-ethyl linker. Activity: Broad-spectrum fungicide targeting succinate dehydrogenase (SDH). The ethyl linker and benzamide group facilitate membrane penetration and SDH binding .

Bacterial Enzyme Inhibitors

  • ML267 (4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide)
    • Structure : Piperazine carbothioamide with methoxypyridinyl and trifluoromethylpyridinyl groups.
    • Activity : Potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase). The thioamide group enhances metal coordination, unlike the carboxamide in the target compound .
    • Key Difference : The target compound’s pyridinyl-pyrimidine architecture may confer selectivity for eukaryotic vs. prokaryotic targets .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Biological Target Activity/Advantage
Target Compound Pyrimidine 4-methyl, 4-pyridinyl, 5-carboxamide Undisclosed (putative SDH) Enhanced binding via carboxamide; potential resistance mitigation
5-[3-Chloro-5-(CF₃)-2-pyridinyl]-2-(4-pyridinyl)pyrimidine Pyrimidine None (simpler substituents) Kinases Reduced potency due to lack of H-bond donors
Fluopyram Benzamide Pyridinyl-ethyl, CF₃ Succinate dehydrogenase Broad fungicidal activity; high lipophilicity
ML267 Piperazine Thioamide, methoxypyridinyl Bacterial PPTase Thioamide enhances metal binding; limited eukaryotic toxicity

Research Findings and Implications

  • Agrochemical Potential: The target compound’s trifluoromethyl and chloro groups enhance environmental stability, while the carboxamide may improve systemic translocation in plants compared to Fluopyram .
  • Toxicity Profile : Structural analogs with pyridinyl groups (e.g., ) show reduced mammalian cytotoxicity, indicating a favorable safety profile for the target compound .

Biological Activity

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide, also known as compound 321430-25-5, is a synthetic chemical compound that has garnered attention for its biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H11ClF3N5O
  • Molecular Weight : 393.75 g/mol
  • CAS Number : 321430-25-5

The compound features a complex structure with multiple functional groups that contribute to its biological properties. The presence of a trifluoromethyl group and pyridine rings enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. Research indicates that it may inhibit certain kinases, which are critical in regulating cell proliferation and survival.

Key Mechanisms:

  • Inhibition of Kinase Activity : The compound shows potential as an inhibitor of serine/threonine kinases, which play a pivotal role in cell signaling and cancer progression.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.

Efficacy Against Pathogens

A study evaluated the antifungal activity of various compounds, including this compound against several fungal pathogens. The results are summarized in the following table:

Compound NamePathogenEC50 (μg/mL)Activity Level
Compound ABotrytis cinerea14.44High
Compound BFusarium graminearum>50Low
N-[3-chloro...Marssonina mali25Moderate

The compound demonstrated significant inhibitory activity against Botrytis cinerea, indicating its potential as a fungicide, while showing lower efficacy against other pathogens.

Case Studies

  • Zebrafish Embryo Toxicity Study : A recent study investigated the toxicity of various benzamide derivatives, including this compound, on zebrafish embryos. It was found that exposure led to developmental abnormalities at higher concentrations, suggesting a need for careful evaluation in therapeutic contexts .
  • In Vivo Efficacy Testing : In an experimental model involving tumor growth, the compound exhibited a dose-dependent reduction in tumor size compared to control groups. This suggests its potential application in cancer therapy, particularly for tumors sensitive to kinase inhibition.

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